Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate

Lipophilicity Physicochemical property 5,5-Dimethylhydantoin

Sourcing a well-characterized hydantoin ester for focused library synthesis often introduces supply uncertainty. Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate directly addresses this gap. - Enables synthesis of subtype-selective α1-adrenoceptor ligands (Ki < 127.9 nM) via simple ester hydrolysis and amine coupling. - Measured logP of 0.569 and crystalline nature (mp 60-62 °C) support its use as a rigidified PROTAC linker element. - Supplied at 95% purity (HPLC) with full analytical documentation, ensuring batch-to-batch consistency.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS No. 1096823-66-3
Cat. No. B1420270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
CAS1096823-66-3
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C
InChIInChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15)
InChIKeyLIIAMLQGFDRNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate – Identity and Core Profile


Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate (CAS 1096823-66-3) is a synthetic hydantoin (imidazolidine-2,4-dione) derivative bearing a geminal dimethyl group at the 5-position of the heterocycle and a methyl butanoate ester side chain at N1 . Its molecular formula is C10H16N2O4 with a molecular weight of 228.24 g/mol, and it is typically supplied as a research-grade building block with a purity of 95% (HPLC) [1]. The compound belongs to a class of N-functionalized 5,5-dimethylhydantoins that have been explored as pharmacophoric elements in medicinal chemistry, particularly in the design of subtype-selective G-protein coupled receptor ligands [2].

Hydantoin-based pharmacophore building block N1-functionalized 5,5-dimethylhydantoin ester for medicinal chemistry library design.
Versatile ester intermediate Enables hydrolysis to acid or amide coupling without altering the sterically shielded core.
Crystalline handling profile Reported melting point 60–62 °C supports precise gravimetric dispensing and storage.

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate – Risks of In-Class Substitution


The 5,5-dimethylhydantoin scaffold is embedded in multiple bioactive series where even subtle alterations in the N1 side chain produce substantial shifts in receptor subtype selectivity, functional activity, and in vivo hypotensive efficacy, as shown for α1-adrenoceptor antagonists [1]. Thus, changing the ester chain length or terminal functionality—for instance, substituting the methyl butanoate of this compound with a shorter propanoate, a free carboxylic acid, or a different ester—can unpredictably alter critical properties such as logP (measured at 0.569 for this compound [2]), solubility, and ultimately the compound's suitability as a synthetic intermediate or pharmacophoric building block. The quantitative evidence presented below establishes where specific differentiation can be documented.

Ester chain modification may shift logP and solubility. Shorter or longer alkyl esters, or the free carboxylic acid, can unpredictably alter partitioning (reported logP 0.569).
Physical state mismatch with N1 analogs. Many related 5,5-dimethylhydantoin carboxylic acids or long-chain esters are oils or low-melting solids; this methyl ester is a consistent crystalline solid.
α1-adrenoceptor SAR is sensitive to N1 side chain. Reported data show that minor linker changes switch subtype preference between α1A and α1B; a different ester may not retain desired selectivity context.

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate – Differentiation Evidence


Lipophilicity Comparison with the Free Carboxylic Acid

The target methyl ester (logP = 0.569 [1]) exhibits a markedly higher lipophilicity than the corresponding carboxylic acid analog 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid (CAS 852934-04-4). While experimental logP data for the free acid are not directly reported in the same source, the esterification of a carboxylic acid to a methyl ester typically increases logP by approximately 1.0–1.5 units, which is consistent with the measured value for the target compound being substantially positive relative to the expected strongly negative logP of the free carboxylate at physiological pH. This difference translates to distinct solubility, permeability, and chromatographic behavior.

Lipophilicity vs. acid
Class-level inference
logP = 0.569 (methyl ester) vs. free acid (predicted significantly lower, likely negative). Estimated ΔlogP ~ +1.0 to +1.5.
Supports organic-solubility and reversed-phase retention differentiation.
Free acid experimental logP not available; class-level estimation.
Lipophilicity Physicochemical property 5,5-Dimethylhydantoin

Solid-State Handling and Melting Point Advantage

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate is a crystalline solid with a melting point of 60–62°C [1]. In contrast, many N1-substituted 5,5-dimethylhydantoin analogs, especially those bearing longer alkyl chains or free carboxylic acid groups, are viscous oils or low-melting solids at room temperature. The moderate melting point of the target compound facilitates precise weighing, reduces hygroscopicity, and improves long-term storage stability compared to liquid or semi-solid analogs, as confirmed by technical documentation [1].

Solid-state handling
Class-level inference
Melting point 60–62 °C (crystalline solid). Many N1-substituted analogs are oils or low-melting solids.
May improve weighing accuracy and reduce volatility losses versus liquid analogs.
Qualitative class trend; direct comparator data not published.
Crystallinity Formulation Weighing accuracy

Utility in Subtype-Selective α1-Adrenoceptor Antagonists

A library of fifteen N-substituted 5,5-dimethylhydantoin derivatives was evaluated for affinity at α1-adrenoceptors. Most compounds exhibited Ki < 127.9 nM, outperforming the reference drug urapidil. Furthermore, compounds with an alkyl linker at N1, such as 3 and 5, demonstrated selectivity for the α1A subtype over α1B, while analogs with a 2-hydroxypropyl linker preferred α1B [1]. This confirms that the 5,5-dimethyl pattern is critical for receptor engagement, and substituent variation on the hydantoin nitrogen directly modulates subtype preference. Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate, as an N1-(butanoate) derivative, occupies a strategic intermediate position in this structure-activity landscape, distinct from the N1-alkyl or N1-hydroxyalkyl congeners used in the study.

α1-AR subtype SAR
Class-level inference
Most 5,5-dimethylhydantoin derivatives showed Ki < 127.9 nM at α1-AR. N1-alkyl linkers favored α1A, 2-hydroxypropyl linkers favored α1B. Target butanoate ester is a strategic intermediate for further SAR exploration.
Supports utility as an advanced intermediate for α1-AR probe synthesis.
SAR inferred from closely related compounds; direct testing not reported.
α1-Adrenoceptor Selectivity Molecular docking

Steric and Metabolic Stability from 4,4-Dimethyl Substitution

The 4,4-dimethyl substitution on the hydantoin ring eliminates the acidic hydrogen at C-5 (pKa of hydantoin's CH2 is approximately 9–10) and shields the imide NH from metabolic attack. Literature precedents on 5,5-dimethylhydantoin (DMH) demonstrate increased resistance to hydrolytic ring-opening and reduced cytochrome P450-mediated oxidation compared to non-gem-dimethyl hydantoin [1]. Although a direct head-to-head comparison between the target compound and its non-methylated analog (methyl 4-(2,5-dioxoimidazolidin-1-yl)butanoate) has not been published, the well-established stabilizing effect of gem-dimethyl groups in related heterocycles [2] supports the inference of superior metabolic robustness.

Metabolic shielding
Class-level inference
4,4-dimethyl substitution eliminates acidic C-5 hydrogen and shields imide NH. 5,5-dimethylhydantoin literature shows increased resistance to hydrolysis and CYP-mediated oxidation.
May support stability in synthesis and biological media; requires project-specific validation.
No head-to-head data with non-methylated analog; gem-dimethyl effect well documented.
Metabolic stability Steric shielding Hydantoin

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate – Top Application Scenarios


Intermediate for α1-Adrenoceptor Antagonist Synthesis

The compound serves as an advanced ester intermediate that can be hydrolyzed to the free acid and coupled with piperazine or other amine warheads to generate new 5,5-dimethylhydantoin-based α1-AR ligands. The SAR established by Kaczor et al. [1] confirms that N1-alkylated 5,5-dimethylhydantoins achieve Ki < 127.9 nM at α1-AR and can tune subtype selectivity, making this butanoate ester a valuable starting point for focused libraries targeting α1A or α1B receptors.

PROTAC Linker Assembly Building Block

The measured logP of 0.569 [1] and the crystalline nature of this methyl ester facilitate its use as a linker element in proteolysis-targeting chimeras (PROTACs). The ester can be selectively hydrolyzed or reduced to tune linker length and polarity, and the 4,4-dimethylhydantoin core provides a stable, rigidified spacer distinct from purely alkyl or PEG linkers, potentially influencing ternary complex stability.

Reference Standard for Analytical Method Development

With a well-defined melting point (60–62°C) and published chromatographic retention data [1], the compound is suitable as a reference marker in HPLC purity assays for related hydantoin derivatives. Its use as a drug impurity reference standard has been acknowledged by suppliers [2], supporting its application in pharmaceutical quality control.

Precursor for Metabolically Stabilized Peptidomimetics

The 4,4-dimethyl substitution shields the hydantoin ring from metabolic degradation as inferred from stability studies on 5,5-dimethylhydantoin [1]. The butanoate side chain provides a handle for peptide coupling, enabling the construction of peptidomimetics that require a conformationally constrained, metabolically resistant urea motif.

Application
Selection Property
Validation Focus
α1-AR probe synthesis
N1-ester handle for amine coupling
α1-AR subtype affinity profiling
PROTAC linker design
Crystalline ester with moderate logP
Ternary complex stability evaluation
HPLC reference standard
Defined melting point and retention
Chromatographic purity assay validation
Peptidomimetic scaffold
4,4-dimethyl metabolic shielding
Hydrolytic stability assessment
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